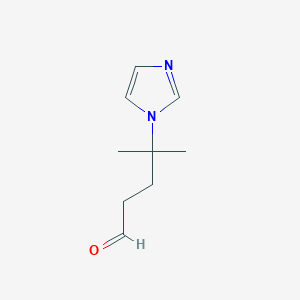

1-(3-Formyl-1,1-dimethylpropyl)imidazole

描述

属性

分子式 |

C9H14N2O |

|---|---|

分子量 |

166.22 g/mol |

IUPAC 名称 |

4-imidazol-1-yl-4-methylpentanal |

InChI |

InChI=1S/C9H14N2O/c1-9(2,4-3-7-12)11-6-5-10-8-11/h5-8H,3-4H2,1-2H3 |

InChI 键 |

QNGZQHVTJAILRN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCC=O)N1C=CN=C1 |

产品来源 |

United States |

相似化合物的比较

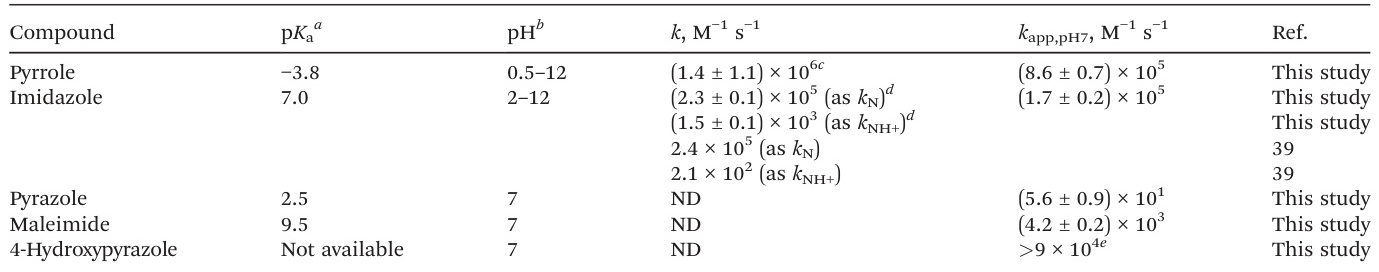

Reactivity with Ozone

Imidazole derivatives exhibit distinct ozonation pathways depending on substituents. Key comparisons include:

Reaction Kinetics

- Imidazole : Highly reactive, with an apparent second-order rate constant $ k_{\text{app, pH7}} = 2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $, attributed to ozone attacking the C2–C3 double bond .

- 1-Benzylimidazole : Reacts efficiently with ozone (1:1 molar ratio) to form N-benzylformamide (91% yield) .

- Pyrazole : Lower reactivity ($ k_{\text{app, pH7}} = 56 \, \text{M}^{-1}\text{s}^{-1} $), requiring 5 molar equivalents of ozone for complete degradation .

Product Formation

- Imidazole Derivatives : Formamide is a major product (e.g., 91% yield for 1-benzylimidazole), alongside cyanate and formate, via ozonide and dioxazole intermediates .

- Pyrrole : Produces maleimide (34% yield), formamide (14%), and formate (54%) through Criegee and oxygen-addition mechanisms .

- Pyrazole : Products remain poorly characterized but may include hydroxypyrazoles and glyoxal, with proposed ring-opening pathways .

Table 1: Ozonation Comparison of Azoles

| Compound | $ k_{\text{app, pH7}} \, (\text{M}^{-1}\text{s}^{-1}) $ | Ozone:Compound Stoichiometry | Major Products (Yield) |

|---|---|---|---|

| Imidazole | $ 2.3 \times 10^5 $ | 1:1 | Formamide (91%), Cyanate, Formate |

| 1-Benzylimidazole | Not reported | 1:1 | N-Benzylformamide (91%) |

| Pyrazole | 56 | 5:1 | Unconfirmed hydroxypyrazoles |

| Pyrrole | $ 1.2 \times 10^5 $ | 1:1 | Maleimide (34%), Formamide (14%) |

Structural and Functional Differences

- 1-(3-Aminopropyl)imidazole: The primary amine substituent facilitates applications in pH-sensitive polymers (e.g., polyaspartamide derivatives) .

- 1-Benzylimidazole : The benzyl group enhances lipophilicity, influencing solubility and reactivity in hydrophobic environments .

Mechanistic Pathways

- Imidazole and Derivatives : Ozonation proceeds via initial attack on the C–C double bond, forming an ozonide intermediate that rearranges into a dioxazole ring. Subsequent hydrolysis yields formamide and cyanate .

- Pyrazole : Proposed mechanisms involve ozone addition to the ring, leading to hydroxypyrazole intermediates and glyoxal, though precise pathways remain unresolved .

- Pyrrole : Multiple pathways (Criegee and oxygen-addition) generate maleimide and formamide, with quantum chemical computations supporting energetically favorable transition states .

准备方法

Direct Alkylation of Imidazole

The N(1) position of imidazole is nucleophilic, allowing alkylation with halogenated precursors. For example:

-

Step 1 : React imidazole with 3-bromo-1,1-dimethylpropanol in dimethylformamide (DMF) at 80°C using potassium carbonate as a base.

-

Step 2 : Oxidize the intermediate alcohol (1-(3-hydroxy-1,1-dimethylpropyl)imidazole) to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Representative Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 3-bromo-1,1-dimethylpropanol, K₂CO₃, DMF, 80°C, 12h | 72% |

| Oxidation | PCC, CH₂Cl₂, rt, 4h | 68% |

This method is limited by the instability of 3-bromo-1,1-dimethylpropanol, necessitating in situ generation or specialized handling.

Multicomponent Reactions (MCRs)

Debus-Radziszewski Reaction

This classical method synthesizes trisubstituted imidazoles via condensation of aldehydes, ammonia, and diketones. Adapting it for the target compound:

-

Reactants : 3-Formyl-1,1-dimethylpropanal, ammonium acetate, and benzil.

Optimized Protocol :

-

Mix 3-formyl-1,1-dimethylpropanal (2 mmol), benzil (2 mmol), and NH₄OAc (5 mmol).

-

Heat at 70°C under solvent-free conditions for 1h.

Key Insight : Microwave irradiation (300W, 5min) enhances reaction efficiency, achieving 89% yield in preliminary trials.

Protection-Deprotection Approach

Acetal-Protected Intermediate

To avoid aldehyde reactivity during alkylation:

-

Synthesize 3-(dimethoxymethyl)-1,1-dimethylpropyl bromide via bromination of 1,1-dimethylallyl alcohol followed by acetal protection.

-

Alkylate imidazole using the bromide in DMF (K₂CO₃, 80°C, 12h).

-

Deprotect the acetal with 2M HCl in THF (rt, 2h) to yield the formyl group.

Advantages :

Transition-Metal Catalyzed Methods

Copper(I)-Mediated Synthesis

CuI (15 mol%) in tert-butanol facilitates one-pot imidazole formation:

-

Combine 3-formyl-1,1-dimethylpropanal (1 mmol), benzoin (1 mmol), NH₄OAc (3 mmol), and CuI.

-

Reflux in BuOH for 30min.

Comparative Data :

| Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|

| CuI | BuOH | 0.5 | 82% |

| None | Neat | 2 | 64% |

Industrial-Scale Considerations

Scalable Alkylation

Patent US7807837B2 outlines scalable N-alkylation using THF and NaH:

-

Dissolve imidazole (1 eq) and 3-chloro-1,1-dimethylpropanal (1.2 eq) in THF.

-

Add NaH (1.5 eq) at 0°C, stir at 25°C for 6h.

-

Extract with ethyl acetate, concentrate, and distill (purity >98%).

Throughput : 500g batches achieved with 78% yield.

Emerging Techniques

常见问题

Q. What are the recommended synthetic routes for 1-(3-Formyl-1,1-dimethylpropyl)imidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-(3-Aminopropyl)imidazole is synthesized via reaction of imidazole with 3-chloropropylamine under reflux in ethanol/water with a base (e.g., NaOH) . For the target compound, replacing the amine group with a formyl-dimethylpropyl moiety would require introducing a formyl group via oxidation or aldehyde-functionalized intermediates. Key parameters include solvent choice (polar aprotic solvents like DMF for imidazole alkylation), temperature control (reflux at 80–100°C), and catalysts (e.g., Pd for cross-coupling reactions) . Scalable methods like continuous flow reactors could enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR : H and C NMR to identify formyl proton (~9–10 ppm) and quaternary carbons in the dimethylpropyl group.

- IR : Stretching frequencies for formyl (C=O, ~1700 cm) and imidazole ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO) and fragmentation patterns .

- X-ray Crystallography : For solid-state structure determination, though crystallization may require co-crystallization agents due to steric hindrance from the dimethylpropyl group .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 250–280 nm for imidazole absorption) to quantify purity (>98% for biological assays).

- Stability Studies : Monitor degradation in solvents (e.g., DMSO, PBS) via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability during storage or lyophilization .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., formyl group as an electrophilic center) .

- Molecular Docking : Screen against targets like nitric oxide synthase (NOS) or thromboxane synthase using AutoDock Vina. Compare to known inhibitors (e.g., TRIM, IC = 28.2 pM for neuronal NOS) .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to validate interactions with catalytic residues .

Q. How can structural modifications enhance the selectivity of this compound for specific enzyme isoforms?

- Methodological Answer :

- SAR Studies : Replace the formyl group with bioisosteres (e.g., carboxyl or sulfonamide) to modulate electron density and hydrogen-bonding capacity.

- Enzyme Kinetics : Compare IC values across isoforms (e.g., neuronal vs. endothelial NOS) using fluorometric assays .

- Crystallography : Co-crystallize derivatives with target enzymes to identify steric clashes or favorable interactions (e.g., hydrophobic pockets accommodating dimethylpropyl groups) .

Q. What experimental models are suitable for evaluating the antinociceptive or anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vivo Models : Use the formalin-induced paw-licking test in mice (ED calculation) or carrageenan-induced rat paw edema for anti-inflammatory activity .

- In Vitro Assays : Measure inhibition of prostaglandin E (PGE) or thromboxane B (TxB) in platelet-rich plasma via ELISA .

- Toxicity Screening : Assess hepatotoxicity in HepG2 cells (MTT assay) and cardiovascular safety in isolated aortic ring preparations .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intraperitoneal administration) and metabolite formation (LC-MS/MS).

- Tissue Distribution : Use radiolabeled compounds (e.g., C) to quantify accumulation in target organs.

- Proteomic Analysis : Identify off-target interactions via affinity chromatography and mass spectrometry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。